2-Phenylnaphthalene
Overview
Description
Synthesis Analysis
There are several methods for synthesizing 2-Phenylnaphthalene. One method involves the use of styrene oxides in a recyclable ionic liquid . Another method involves the use of styryl-2-methoxybenzenes .Molecular Structure Analysis
The molecular structure of 2-Phenylnaphthalene consists of a naphthalene ring with a phenyl group attached to the 2-position . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
2-Phenylnaphthalene has a density of 1.1±0.1 g/cm3, a boiling point of 345.5±0.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 56.6±0.8 kJ/mol and a flash point of 155.9±13.7 °C . It has no H bond acceptors or donors, and one freely rotating bond .Scientific Research Applications
Synthetic, Medicinal, and Material Chemistry
- Summary of the Application : The naphthalene scaffold, which includes 2-Phenylnaphthalene, has great utility in synthetic, medicinal, and material chemistry . Several natural products, such as rifampicin/rifamycin and gossypol, which possess a naphthalene core in their structures, exhibit promising biological activities .
- Methods of Application or Experimental Procedures : There exist several methods for the preparation of the naphthalene core including [4+2] Diels–Alder cycloaddition, benzannulation, metal-mediated cyclization, rearrangement of strained rings, and Lewis acid-catalyzed intramolecular cyclization reactions . For the synthesis of the 2-phenylnaphthalene scaffold, most of the reports involve the use of a naphthalene core as a starting material .
- Results or Outcomes : 2-Phenylnaphthalenes have been reported to exhibit potent estrogen receptor (ER-b) agonistic activity .
Heat Transfer Fluids
- Summary of the Application : 2-Phenylnaphthalene has been evaluated as a potential heat transfer fluid for high-temperature energy applications .
- Methods of Application or Experimental Procedures : The thermodynamic properties of 2-Phenylnaphthalene have been measured and estimated under conditions relevant to heat transport applications almost to the critical point .
- Results or Outcomes : The study provides valuable data for the potential use of 2-Phenylnaphthalene in high-temperature energy applications, although specific results or outcomes are not detailed in the available summary .
Gas Phase Kinetics
- Summary of the Application : 2-Phenylnaphthalene has been studied in the context of gas phase kinetics .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the available summary .
- Results or Outcomes : The study provides valuable data for understanding the behavior of 2-Phenylnaphthalene in the gas phase, although specific results or outcomes are not detailed in the available summary .
Infrared Spectroscopy
- Summary of the Application : 2-Phenylnaphthalene has been studied using infrared spectroscopy .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the available summary .
- Results or Outcomes : The study provides valuable data for understanding the behavior of 2-Phenylnaphthalene in infrared spectroscopy, although specific results or outcomes are not detailed in the available summary .
Anti-Inflammatory Mediators
- Summary of the Application : 2-Phenylnaphthalene derivatives have been found to inhibit lipopolysaccharide-induced pro-inflammatory mediators .
- Methods of Application or Experimental Procedures : The study investigated the anti-inflammatory pharmacological effect of eight 2-phenylnaphthalenes on lipopolysaccharide (LPS)-induced RAW 264.7 (a mouse cell line) .
- Results or Outcomes : Among the eight 2-phenylnaphthalenes, 6,7-dihydroxy-2- (4’-hydroxyphenyl)naphthalene (PNAP-6) and 2- (4’-aminophenyl)-6,7-dimethoxynaphthalene (PNAP-8) exhibited the best anti-inflammatory activity. They significantly decreased the expression of inducible nitric oxide synthase and cyclooxygenase-II, inhibited the production of nitric oxide, interleukin-6, and tumor necrosis factor-α in LPS stimulated cells. Moreover, they inhibited nuclear factor (NF)-κB activation by decreasing the degradation of IκB and nuclear translocation of NF-κB subunit (p65). In addition, they also attenuated the phosphorylation of ERK, p38, and JNK .
Safety And Hazards
In terms of safety, it’s important to handle 2-Phenylnaphthalene with care. It should not be released into the environment . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention if symptoms occur .
Future Directions
2-Phenylnaphthalene has potential applications in the field of energy production. For example, it has been used in the Organic Rankine Cycle (ORC) for power production from low to high medium-temperature heat sources . This technology may reduce carbon emissions footprint and operational costs, and increase flexibility .
properties
IUPAC Name |
2-phenylnaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12/c1-2-6-13(7-3-1)16-11-10-14-8-4-5-9-15(14)12-16/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TURIHPLQSRVWHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060614 | |
Record name | 2-Phenylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylnaphthalene | |
CAS RN |
612-94-2, 35465-71-5 | |
Record name | 2-Phenylnaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=612-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phenylnaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalene, phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035465715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-PHENYLNAPHTHALENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407592 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Phenylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenylnaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.387 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-PHENYLNAPHTHALENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/949VN5DH7A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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